![molecular formula C10H17N B14206297 (1R,4S,6S)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane CAS No. 849065-25-4](/img/structure/B14206297.png)
(1R,4S,6S)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,4S,6S)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[410]heptane is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S,6S)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as carvone.
Epoxidation: The methylated product is then subjected to epoxidation using alkalinized hydrogen peroxide.
Reduction: The resulting epoxyketone is reduced stereoselectively with sodium borohydride to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(1R,4S,6S)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(1R,4S,6S)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1R,4S,6S)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The nitrogen atom within its ring system can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The compound’s unique structure allows it to modulate enzyme activity and receptor binding, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,4R,5S)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene
- (1S,5S)-4-Methylene-1-(®-6-methylhept-5-en-2-yl)bicyclo[3.1.0]hexane
Uniqueness
(1R,4S,6S)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane is unique due to its bicyclic structure with an embedded nitrogen atom, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the nitrogen atom or have different ring systems.
Propiedades
Número CAS |
849065-25-4 |
|---|---|
Fórmula molecular |
C10H17N |
Peso molecular |
151.25 g/mol |
Nombre IUPAC |
(1R,4S,6S)-1-methyl-4-prop-1-en-2-yl-7-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H17N/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9,11H,1,4-6H2,2-3H3/t8-,9-,10+/m0/s1 |
Clave InChI |
VZDOAGOKIUOLFX-LPEHRKFASA-N |
SMILES isomérico |
CC(=C)[C@H]1CC[C@@]2([C@H](C1)N2)C |
SMILES canónico |
CC(=C)C1CCC2(C(C1)N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5-Dimethylhexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate](/img/structure/B14206217.png)
![1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene](/img/structure/B14206230.png)
![4-[4-(dimethylamino)phenyl]-6-oxo-1H-pyridine-3-carbonitrile](/img/structure/B14206235.png)
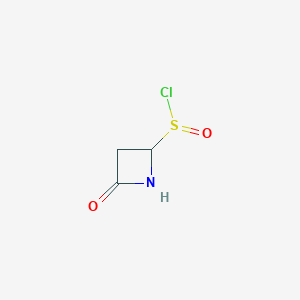
![5,7,8,9-Tetrahydrooxepino[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14206240.png)
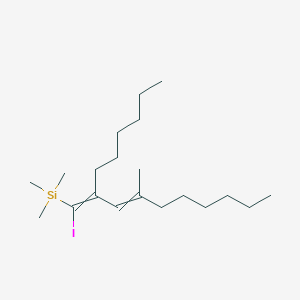
![1-(2-{[6-(2,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B14206251.png)
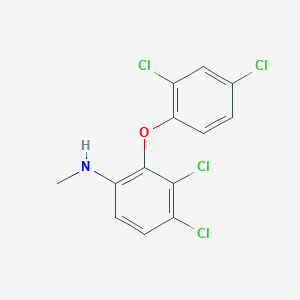
![1-[2,2-Bis(4-methylphenyl)vinyl]-4-(methylsulfonyl)benzene](/img/structure/B14206265.png)
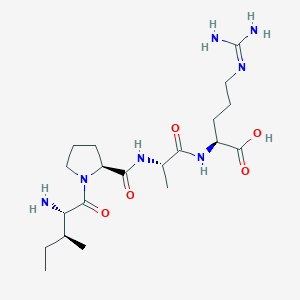
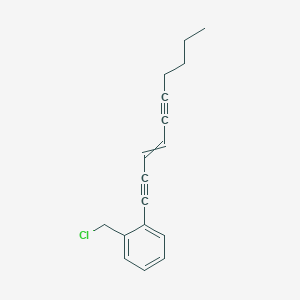
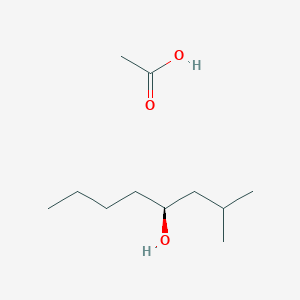
![1H-Indole-1-ethanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-](/img/structure/B14206279.png)
![Phosphonic acid, [bis(4-fluorophenyl)methyl]-, dimethyl ester](/img/structure/B14206284.png)
